1,4-Dichloro-2-((difluoromethyl)sulfonyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dichloro-2-((difluoromethyl)sulfonyl)benzene is a chemical compound with the molecular formula C7H4Cl2F2O2S It is characterized by the presence of two chlorine atoms, two fluorine atoms, and a sulfonyl group attached to a benzene ring
Preparation Methods
The synthesis of 1,4-Dichloro-2-((difluoromethyl)sulfonyl)benzene typically involves the introduction of the difluoromethylsulfonyl group onto a benzene ring substituted with chlorine atoms. One common method involves the reaction of 1,4-dichlorobenzene with difluoromethyl sulfone under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and quality of the final product .
Chemical Reactions Analysis
1,4-Dichloro-2-((difluoromethyl)sulfonyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, where electrophiles replace one of the hydrogen atoms on the ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized benzene derivatives, while oxidation reactions can introduce hydroxyl or carbonyl groups .
Scientific Research Applications
1,4-Dichloro-2-((difluoromethyl)sulfonyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: The compound’s derivatives have potential applications in drug discovery and development. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals. Its reactivity and stability make it suitable for various industrial processes.
Mechanism of Action
The mechanism by which 1,4-Dichloro-2-((difluoromethyl)sulfonyl)benzene exerts its effects is primarily through its ability to participate in various chemical reactions. The electron-withdrawing effects of the chlorine and sulfonyl groups influence the reactivity of the benzene ring, making it more susceptible to nucleophilic attack and electrophilic substitution. The difluoromethyl group can also participate in hydrogen bonding and other interactions, affecting the compound’s behavior in biological systems.
Comparison with Similar Compounds
1,4-Dichloro-2-((difluoromethyl)sulfonyl)benzene can be compared to other similar compounds, such as:
1,4-Dichlorobenzene: Lacks the difluoromethylsulfonyl group, making it less reactive in certain chemical reactions.
Difluoromethyl phenyl sulfone: Contains a phenyl ring instead of a chlorinated benzene ring, leading to different reactivity and applications.
1,4-Difluorobenzene: Lacks the sulfonyl group, resulting in different chemical properties and uses.
Properties
Molecular Formula |
C7H4Cl2F2O2S |
---|---|
Molecular Weight |
261.07 g/mol |
IUPAC Name |
1,4-dichloro-2-(difluoromethylsulfonyl)benzene |
InChI |
InChI=1S/C7H4Cl2F2O2S/c8-4-1-2-5(9)6(3-4)14(12,13)7(10)11/h1-3,7H |
InChI Key |
KZDOURCEJFIMHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)S(=O)(=O)C(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.